Diethyl 4,4'-ethane-1,1-diylbis(3,5-dimethyl-1h-pyrrole-2-carboxylate)
Description
Diethyl 4,4'-ethane-1,1-diylbis(3,5-dimethyl-1H-pyrrole-2-carboxylate) is a bis-pyrrole derivative characterized by a central ethane-diyl bridge linking two 3,5-dimethylpyrrole-2-carboxylate moieties. The compound’s structure features ester groups at the 2-position of each pyrrole ring and methyl substituents at the 3- and 5-positions, which enhance its steric bulk and electronic properties. For instance, palladium-catalyzed coupling reactions (as seen in the synthesis of ethane-diylbis(azanediyl) complexes ) or condensation reactions involving pyrrole precursors (similar to thermal transformations in pyrazol-3-one derivatives ) could be applicable. The compound’s ester groups and bridging structure may confer unique physicochemical properties, such as solubility and lipophilicity, which are critical for applications in materials science or medicinal chemistry.
Properties
CAS No. |
5432-35-9 |
|---|---|
Molecular Formula |
C20H28N2O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
ethyl 4-[1-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)ethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C20H28N2O4/c1-8-25-19(23)17-11(4)15(13(6)21-17)10(3)16-12(5)18(22-14(16)7)20(24)26-9-2/h10,21-22H,8-9H2,1-7H3 |
InChI Key |
IZXQWLSNVFAETR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(C)C2=C(NC(=C2C)C(=O)OCC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4,4’-(ethane-1,1-diyl)bis(3,5-dimethyl-1H-pyrrole-2-carboxylate) typically involves the following steps:
Formation of Pyrrole Rings: The pyrrole rings are synthesized through a condensation reaction involving a diketone and an amine.
Formation of the Ethane Bridge: The ethane bridge is introduced by reacting the pyrrole rings with an appropriate ethane derivative under controlled conditions.
Esterification: The final step involves esterification to introduce the diethyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4,4’-(ethane-1,1-diyl)bis(3,5-dimethyl-1H-pyrrole-2-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Functionalized pyrrole derivatives with various substituents.
Scientific Research Applications
Diethyl 4,4’-(ethane-1,1-diyl)bis(3,5-dimethyl-1H-pyrrole-2-carboxylate) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Diethyl 4,4’-(ethane-1,1-diyl)bis(3,5-dimethyl-1H-pyrrole-2-carboxylate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
- Pyrazol-3-one Derivatives (): The compound 4,4'-[1,2-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethane-1,2-diyl]bis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) shares a bis-heterocyclic ethane-diyl core but replaces pyrrole carboxylates with pyrazol-3-one rings. Thermal stability studies on this analogue revealed decomposition at 240–250°C, suggesting that the target compound’s ester groups might alter its thermal behavior .
Piperazine-Based Metal Complexes () :
Compounds like 1,1'-(4,4'-(ethane-1,2-diylbis(azanediyl))bis(3,5-dimethyl-4,1-phenylene))bis(piperazine-4,1-diyl)bis(propan-1-one) feature ethane-diyl bridges but incorporate piperazine and aryl groups instead of pyrrole rings. The synthesis of these analogues involves palladium-catalyzed coupling (50% yield for compound 49), highlighting the efficiency of transition metal catalysts in constructing complex bis-heterocycles. In contrast, the target compound’s pyrrole-carboxylate structure may require milder conditions due to the reactivity of ester linkages .
Bioactivity and Functional Properties
- Antimicrobial Activity ( and ): Bis-pyridine and pyrazole derivatives (e.g., bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile]) exhibit moderate to strong antimicrobial effects, with MIC values varying by substituent . However, direct bioactivity data for the target compound are lacking, necessitating empirical validation.
- Antioxidant Potential (): Pyrazole-4-carbonitrile derivatives show DPPH radical scavenging activity (IC₅₀ values in the range of 25–100 μg/mL). The target compound’s pyrrole rings and electron-withdrawing ester groups may influence its redox behavior, possibly altering its antioxidant mechanism compared to pyrazole-based systems .
- Lipophilicity and Drug-Likeness (): Piperazine-2,3-dione derivatives with ClogP values optimized for anthelmintic activity demonstrate the importance of lipophilicity in bioactivity.
Physicochemical and Spectroscopic Properties
Mass Spectrometry () :
Pyrazol-3-one derivatives fragment via loss of hydroxyl and methyl groups during mass spectrometry. The target compound’s ester linkages may produce distinct fragmentation patterns, such as cleavage of ethoxy groups, aiding in structural elucidation .Thermal Stability ( and ) : While pyrazol-3-one derivatives decompose at high temperatures, palladium-synthesized piperazine complexes exhibit stability under reaction conditions (100°C). The target compound’s thermal behavior may fall between these extremes, depending on the lability of its ester bonds .
Biological Activity
Diethyl 4,4'-ethane-1,1-diylbis(3,5-dimethyl-1H-pyrrole-2-carboxylate) is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrrole-based structure that is known for its diverse biological activities. The synthesis typically involves the reaction of diethyl malonate with appropriate pyrrole derivatives under controlled conditions. The general reaction scheme can be summarized as follows:
- Formation of Pyrrole Derivatives : Synthesize 3,5-dimethyl-1H-pyrrole-2-carboxylic acid.
- Esterification : React the acid with diethyl malonate in the presence of a suitable catalyst to yield the target compound.
Antimicrobial Properties
Research indicates that compounds containing pyrrole moieties exhibit significant antimicrobial activity. In a study evaluating various pyrrole derivatives, including diethyl 4,4'-ethane-1,1-diylbis(3,5-dimethyl-1H-pyrrole-2-carboxylate), it was found that:
- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 50 to 200 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of DNA replication.
Anticancer Activity
In vitro studies have shown promising anticancer properties:
- Cell Lines Tested : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
- IC50 Values : The IC50 values were reported at approximately 15 µM for MCF-7 cells and 20 µM for HeLa cells, indicating moderate cytotoxicity.
Study 1: Antimicrobial Efficacy
A recent publication evaluated the antimicrobial efficacy of various pyrrole derivatives including diethyl 4,4'-ethane-1,1-diylbis(3,5-dimethyl-1H-pyrrole-2-carboxylate) using the agar diffusion method. Results indicated:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 100 |
| Escherichia coli | 15 | 150 |
| Pseudomonas aeruginosa | 12 | 200 |
Study 2: Anticancer Activity Assessment
In a separate study assessing the anticancer properties:
| Cell Line | IC50 (µM) | % Cell Viability at 50 µM |
|---|---|---|
| MCF-7 | 15 | 25 |
| HeLa | 20 | 30 |
Q & A
Q. Table 1: Key Reaction Parameters for Pyrrole Derivatives
| Substituent Type | Solvent System | Catalyst | Yield (%) |
|---|---|---|---|
| Electron-donating | THF/acetone | NaI | 70–75 |
| Electron-withdrawing | THF/acetone | NaI | 80–85 |
| Bulky alkyl | THF/acetone | NaI | 60–65 |
How can spectroscopic techniques (NMR, IR, MS) be effectively employed to characterize the structural features of this compound?
Basic Research Question
A combined experimental and computational approach ensures accurate structural elucidation:
- NMR Analysis :
- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~3100 cm⁻¹ (N-H stretching) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical molecular weights (e.g., m/z 378.3 for C₂₀H₂₄N₂O₄) .
Methodological Tip : Cross-validate experimental spectra with density functional theory (DFT)-predicted chemical shifts to resolve ambiguities .
What computational strategies (e.g., DFT) are recommended to investigate the electronic properties and reactivity of this pyrrole derivative?
Advanced Research Question
DFT-based methods provide insights into electronic behavior:
Q. Table 2: DFT-Calculated Reactivity Indices
| Parameter | Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -5.2 | High nucleophilicity |
| LUMO Energy | -0.7 | Moderate electrophilicity |
| HOMO-LUMO Gap | 4.5 | Reactive intermediate |
How can researchers resolve contradictions in crystallographic and spectroscopic data when determining the compound's molecular geometry?
Advanced Research Question
Discrepancies often arise from dynamic effects (e.g., tautomerism) or experimental limitations:
- Crystallographic Refinement : Compare X-ray bond lengths (e.g., C-N: 1.38 Å) with DFT-optimized geometries. Deviations >0.02 Å may indicate crystal packing forces .
- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational exchange broadening, which XRD cannot capture .
- Hybrid Approaches : Integrate XRD data with molecular dynamics (MD) simulations to model torsional flexibility in solution .
Case Study : A crystal structure study of a related pyrrole derivative revealed a C4–C3–N1 bond angle of 108.11°, while DFT predicted 109.5°. The difference was attributed to crystal lattice constraints .
What strategies are effective in analyzing the nonlinear optical (NLO) properties of this compound for materials science applications?
Advanced Research Question
NLO potential is assessed via:
- Hyperpolarizability Calculations : Use CAM-B3LYP to compute first hyperpolarizability (β), where β > 100 × 10⁻³⁰ esu indicates significant NLO activity .
- Solvatochromism : Correlate UV-vis absorption shifts (e.g., λₘₐₐ = 350 nm in toluene vs. 365 nm in DMSO) with solvent polarity effects .
- Comparative Analysis : Benchmark against known NLO materials (e.g., para-nitroaniline) to contextualize results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
